molecular formula C27H40N2 B13684689 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole

Cat. No.: B13684689
M. Wt: 392.6 g/mol
InChI Key: UWINQFQLMRKGBB-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole: is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes two 2,6-diisopropylphenyl groups attached to a dihydroimidazole ring, making it a sterically hindered ligand. This steric hindrance contributes to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Toluene or ethanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:

    Continuous flow reactors: For efficient mixing and heat transfer

    Optimized reaction conditions: To maximize yield and minimize by-products

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole undergoes various types of chemical reactions, including:

    Oxidation: Forms imidazolium salts

    Reduction: Can be reduced to form dihydroimidazole derivatives

    Substitution: Reacts with halides to form substituted imidazoles

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or aryl halides in the presence of a base

Major Products:

    Oxidation: Imidazolium salts

    Reduction: Dihydroimidazole derivatives

    Substitution: Substituted imidazoles

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole involves its role as a ligand in catalysis. The compound coordinates with transition metals to form stable complexes, which then participate in various catalytic cycles. The steric hindrance provided by the 2,6-diisopropylphenyl groups enhances the selectivity and efficiency of these catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved are typically those related to cross-coupling and C-H activation reactions .

Comparison with Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Comparison: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole is unique due to its steric hindrance and stability. Compared to similar compounds, it offers:

  • Higher stability: Due to the bulky 2,6-diisopropylphenyl groups
  • Enhanced selectivity: In catalytic reactions
  • Versatility: In various chemical transformations

These properties make it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWINQFQLMRKGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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